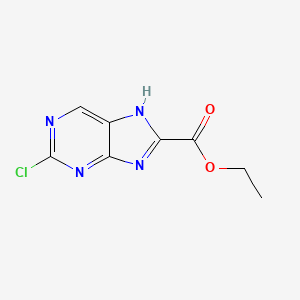

Ethyl 2-chloro-9H-purine-8-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-7H-purine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2/c1-2-15-7(14)6-11-4-3-10-8(9)13-5(4)12-6/h3H,2H2,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQSLOGSXNASGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=NC(=NC=C2N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647988 | |

| Record name | Ethyl 2-chloro-7H-purine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044772-74-8 | |

| Record name | Ethyl 2-chloro-7H-purine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-9H-purine-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Chloro 9h Purine 8 Carboxylate and Its Precursors

De Novo Construction of the Purine (B94841) Ring System

The de novo synthesis approach offers flexibility in introducing a wide array of substituents onto the purine scaffold by assembling the bicyclic system from simpler acyclic or monocyclic precursors.

Cyclization Approaches Utilizing Pyrimidine (B1678525) and Imidazole (B134444) Derivatives

A well-established and versatile route to purine synthesis involves the cyclization of appropriately substituted pyrimidine or imidazole derivatives. researchgate.net This strategy constructs the purine's second ring onto a pre-existing heterocyclic foundation.

One common pathway starts with a 4,5-diaminopyrimidine (B145471) which is then cyclized to form the imidazole portion of the purine. For instance, the Traube synthesis involves the nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) at the 5-position, followed by reduction of the nitroso group to an amino group, and subsequent ring closure with a one-carbon unit like formic acid. pharmaguideline.com A variation of this approach for creating 8-substituted purines involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes. doaj.org

Alternatively, the synthesis can commence from an imidazole precursor. For example, 5-aminoimidazole-4-carboxamide (B1664886) can be reacted with a suitable reagent to form the pyrimidine ring, leading to the purine core. youtube.com This approach is fundamental in the biosynthesis of purine nucleotides, where 5-aminoimidazole ribosyl 5-phosphate undergoes a series of reactions to build the pyrimidine ring. jiwaji.edu

A notable example is the reaction of 4,5-diamino-2,6-dichloropyrimidine with triethyl orthoformate, catalyzed by methanesulfonic acid, to generate 2,6-dichloro-9H-purine. researchgate.net This highlights how precursors with existing chloro-substituents can be utilized in the de novo synthesis of chlorinated purines.

| Starting Material | Key Reagent(s) | Resulting Core Structure |

| 4,5-Diaminopyrimidine | Formic acid or its derivatives | Purine |

| 6-Chloropyrimidine-4,5-diamine | Aldehydes | 8-Substituted-6-chloropurine |

| 5-Aminoimidazole-4-carboxamide | One-carbon donors | Purine |

| 4,5-Diamino-2,6-dichloropyrimidine | Triethyl orthoformate | 2,6-Dichloropurine (B15474) |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netresearchgate.net This approach is gaining traction for synthesizing diverse heterocyclic compounds, including purines. researchgate.netresearchgate.net

While a direct MCR for ethyl 2-chloro-9H-purine-8-carboxylate is not prominently documented, the principles are applicable. For instance, a three-component reaction involving diaminomaleonitrile (B72808), an isothiocyanate, and an aldehyde can lead to substituted purine derivatives. researchgate.net The development of MCRs for purine synthesis is an active area of research, promising more sustainable and streamlined routes to these important molecules. researchgate.net

Targeted Synthesis of 2-Chloro-9H-purine Derivatives

This synthetic strategy involves modifying a pre-existing purine ring to introduce the desired chloro group at the C-2 position and the ethyl carboxylate moiety at the C-8 position.

Chlorination Reactions at the C-2 Position

The introduction of a chlorine atom at the C-2 position of a purine is a common and crucial transformation. This is often accomplished through the chlorination of a corresponding 2-hydroxypurine (B1214463) (or its purin-2-one tautomer). A new procedure for the chlorination of purine nucleosides has been developed, expanding the toolkit for these modifications. acs.org

Computational studies have provided insights into the reactivity of different sites on the purine ring during chlorination. rsc.orgresearchgate.net These studies help in predicting the outcomes of chlorination reactions and designing more selective synthetic routes. The introduction of a halogen at the C-2 position is a known strategy to make purine nucleosides resistant to deamination by adenosine (B11128) deaminase, which is relevant for the development of antiviral and antitumor drugs. nih.gov

Regioselective Functionalization for 8-Carboxylate Moiety Introduction

Introducing a substituent at the C-8 position of the purine ring requires regioselective methods. The C-8 proton of purines is relatively acidic and can be removed by a strong base to create a nucleophilic center for subsequent reactions. mdpi.com

Recent advances have focused on the direct C-H functionalization of the purine C-8 position. For example, a direct Minisci-type C-H amidation of purine bases has been developed, which can install primary, secondary, and tertiary amides at the C-8 position. acs.org While this method focuses on amidation, it demonstrates the feasibility of direct functionalization at this site. The development of methods for the selective arylation of the C-8 position has also been a significant area of research. sigmaaldrich.com

A direct regioselective C-H cyanation of purines has also been reported, affording 8-cyanated purine derivatives. mdpi.com The cyano group can then be further manipulated to introduce other functionalities, including a carboxylate group.

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, yield, and sustainability of purine synthesis, modern techniques are being increasingly employed.

Microwave-assisted synthesis has been shown to accelerate chemical reactions, leading to shorter reaction times and improved yields in purine synthesis. numberanalytics.com Flow chemistry, which involves conducting reactions in a continuous stream, offers better control over reaction parameters and can improve safety and scalability.

Catalytic methods, particularly using transition metals, are also being explored to improve the efficiency and selectivity of purine synthesis. numberanalytics.com The development of more efficient and sustainable synthesis methods is a key area of ongoing research in purine chemistry. numberanalytics.com

| Technique | Advantages | Potential Application in Synthesis |

| Microwave-assisted Synthesis | Faster reactions, improved yields | Chlorination and cyclization steps |

| Flow Chemistry | Enhanced control, improved safety and scalability | Handling of hazardous reagents and large-scale production |

| Catalytic Methods | High efficiency and selectivity | C-H functionalization and cross-coupling reactions |

Catalytic Methods in Purine Synthesis (e.g., Transition-Metal-Catalyzed Cross-Coupling)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of purine derivatives. researchgate.net These methods allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the introduction of diverse substituents onto the purine core. Halogenated purines, such as 2,6-dichloropurine, are common and versatile starting materials for these transformations. avcr.czmdpi.com

The most widely employed cross-coupling reactions in purine synthesis include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst. chemie-brunschwig.ch It is extensively used for creating C-C bonds, such as arylating the C2, C6, or C8 positions of the purine ring. avcr.cz

Stille Coupling: This method involves the reaction of an organostannane (organotin compound) with an organic halide, catalyzed by palladium. chemie-brunschwig.ch It offers a broad substrate scope for C-C bond formation. nih.gov

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide, typically catalyzed by palladium or nickel complexes. chemie-brunschwig.ch Negishi coupling is known for its high reactivity and functional group tolerance.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. chemie-brunschwig.ch

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is crucial for forming C-N bonds, allowing for the introduction of various amine nucleophiles at halogenated positions of the purine ring.

A significant challenge in the synthesis of polysubstituted purines is achieving regioselectivity. In di- or tri-halopurines, the reactivity of the halogen atoms can differ. For instance, in 2,6-dichloropurine, cross-coupling reactions often occur preferentially at the C6 position. avcr.cz This inherent reactivity can be exploited for the sequential and selective functionalization of the purine scaffold. Nickel catalysis, sometimes in combination with photoredox catalysis, has emerged as a powerful strategy for coupling alkyl groups with chloropurines, even in the presence of unprotected functional groups. nih.gov

Table 1: Comparison of Transition-Metal-Catalyzed Cross-Coupling Reactions in Purine Synthesis

| Coupling Reaction | Catalyst/Metal | Organometallic Reagent | Bond Formed | Key Features & Applications in Purine Synthesis |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (Pd) | Organoboron (e.g., Boronic Acid) | C-C | Widely used for arylation/alkenylation; reagents are generally stable and low in toxicity. avcr.czchemie-brunschwig.ch |

| Stille | Palladium (Pd) | Organostannane | C-C | Broad scope, but toxicity of tin reagents is a concern. chemie-brunschwig.chnih.gov |

| Negishi | Palladium (Pd) or Nickel (Ni) | Organozinc | C-C | High reactivity and functional group tolerance. chemie-brunschwig.ch |

| Buchwald-Hartwig | Palladium (Pd) or Copper (Cu) | Amine | C-N | Key method for introducing N-substituents at C2, C6, and C8 positions. nih.gov |

| Photoredox/Nickel Dual Catalysis | Nickel (Ni) / Photocatalyst | Alkyl Halide | C-C (sp2-sp3) | Allows for the coupling of alkyl groups under mild conditions, often without protecting groups. nih.gov |

Green Chemistry Principles in Purine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles are increasingly being applied to the synthesis of complex molecules like purines to improve sustainability. researchgate.net

Key green chemistry principles relevant to purine synthesis include:

Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it is created. Metrics like the E-factor (mass of waste / mass of product) are used to evaluate the environmental impact of a process. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form the product, are excellent examples of high atom economy. researchgate.net

Less Hazardous Chemical Synthesis: Synthetic methods should use and generate substances with little or no toxicity to human health and the environment. yale.edu This includes avoiding toxic solvents and reagents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Research has demonstrated that some purine functionalizations, such as C-N coupling reactions, can be performed under solvent- and catalyst-free conditions, significantly improving the green profile of the synthesis. rsc.org

Design for Energy Efficiency: Energy requirements should be minimized. Conducting reactions at ambient temperature and pressure is ideal. yale.edu

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as these steps require additional reagents and generate waste. yale.edu

The development of one-pot syntheses and catalyst-free reactions represents a significant step towards greener purine synthesis. For example, the synthesis of C6-azolyl purine nucleosides has been achieved in high yields by simply heating unprotected 6-chloropurine (B14466) nucleosides with N-heterocycles without any catalyst or solvent. rsc.org Such strategies simplify procedures, reduce waste, and lower environmental impact.

Table 2: Application of Green Chemistry Principles in Purine Synthesis

| Green Chemistry Principle | Application in Purine Synthesis | Example/Benefit |

|---|---|---|

| Atom Economy | Use of multicomponent reactions (MCRs) to construct the purine ring. researchgate.net | Combines several reactants in one step, maximizing incorporation into the final product. |

| Safer Solvents & Auxiliaries | Performing reactions in water or under solvent-free conditions. rsc.org | Reduces reliance on volatile organic compounds (VOCs). |

| Catalysis | Using catalytic reagents instead of stoichiometric ones. yale.edu | Catalysts are used in small amounts and can be recycled, minimizing waste. |

| Reduce Derivatives | Developing syntheses that avoid protecting groups. nih.govyale.edu | Shortens synthetic routes and reduces material consumption. |

| Waste Prevention | Optimizing reactions to achieve high yields and selectivity. acs.org | Lowers the E-Factor of the overall process. |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous flow processing, is a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods. nih.gov In a flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This approach is particularly well-suited for the scalable synthesis of active pharmaceutical ingredients (APIs) and complex intermediates like purine derivatives. azolifesciences.comtechnologynetworks.com

Key advantages of flow chemistry include:

Enhanced Safety: Flow reactors contain only a small volume of reacting material at any given time, minimizing the risks associated with highly exothermic or hazardous reactions. nih.gov The high surface-area-to-volume ratio allows for superior heat exchange and precise temperature control.

Improved Efficiency and Control: The precise control over parameters such as temperature, pressure, and residence time leads to higher yields, improved selectivity, and greater reproducibility compared to batch reactors. nih.gov

Scalability: Scaling up a reaction in a flow system can be achieved by either running the system for a longer duration or by "numbering up"—running multiple reactors in parallel. nih.gov This avoids the redevelopment challenges often encountered when scaling up batch processes.

Process Intensification: Flow chemistry can significantly reduce reaction times, sometimes from hours to minutes, and allows for the integration of multiple synthetic and purification steps into a single continuous process. technologynetworks.com

For the synthesis of purines, flow chemistry can be used to safely handle potentially hazardous reagents or intermediates and to precisely control reaction conditions for sensitive steps like nitrations or metal-catalyzed couplings. atomfair.com The ability to integrate technologies like photochemistry and electrochemistry into flow setups opens new avenues for novel purine functionalization. technologynetworks.com The adoption of continuous manufacturing is strongly supported by regulatory agencies like the U.S. Food and Drug Administration (FDA) due to the enhanced process control and consistent product quality it provides. technologynetworks.com

Table 3: Comparison of Batch vs. Flow Synthesis for Purine Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Control | Limited; temperature/mixing gradients can occur. | Precise control over temperature, pressure, residence time. nih.gov |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes and superior heat transfer. nih.govatomfair.com |

| Scalability | Challenging; requires re-optimization ("scale-up issues"). | Straightforward; achieved by longer run times or "numbering-up". nih.gov |

| Efficiency | Can be lower due to side reactions and longer reaction times. | Often higher yields and selectivity due to precise control. technologynetworks.com |

| Footprint | Requires large vessels for large-scale production. | Smaller physical footprint for the same production capacity. technologynetworks.com |

Strategic Protection-Deprotection Approaches in Complex Purine Synthesis

The synthesis of complex, polysubstituted purines often requires the use of protecting groups to temporarily mask reactive functional groups and direct reactions to specific sites on the molecule. numberanalytics.com The purine ring contains multiple nitrogen atoms (N1, N3, N7, N9) that can be reactive under various conditions. Strategic protection is therefore essential to achieve regioselectivity.

A key strategy in complex synthesis is orthogonal protection , which involves using multiple protecting groups that can be removed under different, non-interfering conditions. This allows for the sequential deprotection and functionalization of different parts of the molecule. For example, one might protect the N9 position of a purine to selectively perform a reaction at the C6 position, and then remove the N9 protecting group to allow for subsequent modification at that site. nih.gov

In the context of synthesizing precursors for this compound, a common starting material like 2,6-dichloropurine presents a regioselectivity challenge. Alkylation of 2,6-dichloropurine can produce a mixture of N9 and N7 isomers. mdpi.com While this mixture can sometimes be separated, a more controlled approach involves protecting the desired nitrogen atom or using directing groups to favor the formation of one isomer. For instance, using an acetyl group as a temporary protecting group has been employed to direct subsequent reactions. nih.gov

Common protecting groups for the nitrogen atoms of the purine ring include:

Benzyl (Bn) groups: Stable to many conditions but can be removed by hydrogenolysis.

p-Methoxybenzyl (PMB) groups: Removed under oxidative conditions.

Tetrahydropyranyl (THP): Often used to protect hydroxyl groups but can also protect ring nitrogens. It is removed under acidic conditions.

Silyl groups (e.g., TBDMS): Removed with fluoride (B91410) sources like TBAF.

Acyl groups (e.g., Acetyl): Removed by hydrolysis under basic conditions. nih.gov

Table 4: Common Protecting Groups in Purine Synthesis

| Protecting Group | Abbreviation | Common Deprotection Conditions | Notes |

|---|---|---|---|

| Benzyl | Bn | H2, Pd/C (Hydrogenolysis) | Stable to a wide range of acidic and basic conditions. |

| Tetrahydropyranyl | THP | Aqueous acid (e.g., HCl, Acetic Acid) | Commonly used for N9 protection. nih.gov |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA). numberanalytics.com | Widely used in peptide and nucleoside chemistry. |

| Acetyl | Ac | Base-mediated hydrolysis (e.g., NaOH, NH3/MeOH). nih.gov | Can be used for temporary protection or to influence reactivity. |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion source (e.g., TBAF, HF). | Provides orthogonality with acid- and base-labile groups. |

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Chloro 9h Purine 8 Carboxylate

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the purine (B94841) ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) portion of the purine core, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

Reactivity with Amines, Alcohols, and Thiols

The C-2 chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to afford 2-substituted purine derivatives.

Amines: The reaction with primary and secondary amines is one of the most common modifications. For instance, reacting 2,6-dichloropurine (B15474) (a related substrate) with various amines leads to the selective substitution at the C-6 position first, followed by substitution at C-2 under more forcing conditions. In the case of ethyl 2-chloro-9H-purine-8-carboxylate, direct substitution with an amine, such as in the synthesis of 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine from a dichloropurine precursor, demonstrates this reactivity. researchgate.netnih.gov The reactions are typically carried out in a polar solvent like DMF or ethanol, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated. researchgate.net

Alcohols: Alkoxides (the conjugate bases of alcohols) are effective nucleophiles for displacing the C-2 chlorine. The reaction with sodium methoxide (B1231860), for example, would yield the 2-methoxy derivative. In related pyrimidine systems, treatment with sodium methoxide has been shown to displace a chloro group to give a methoxy-substituted product. uni.lu

Thiols: Thiolates are excellent nucleophiles and react efficiently to form 2-thioether derivatives. The reaction of chloropurines with thiols or their sodium salts (thiolates) provides the corresponding alkylthio or arylthio purines.

The table below summarizes representative nucleophilic substitution reactions at the C-2 position.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amine | Ethylamine | 2-(Ethylamino)purine derivative | Heat in DMF or alcohol, often with a non-nucleophilic base |

| Alcohol | Sodium Methoxide | 2-Methoxypurine derivative | Sodium alkoxide in the corresponding alcohol |

| Thiol | Sodium Thiophenoxide | 2-(Phenylthio)purine derivative | Thiol and a base (e.g., NaH) or pre-formed thiolate in a polar aprotic solvent |

Regioselectivity and Stereoselectivity Considerations

The regioselectivity of nucleophilic substitution on the purine core is a critical consideration. In this compound, the C-2 position is highly electrophilic and is the primary site for nucleophilic attack. If other leaving groups were present, such as a chlorine atom at the C-6 position, the C-6 position is generally more reactive towards nucleophiles. The synthesis of 2,6,9-trisubstituted purines from 2,6-dichloropurine often proceeds by initial substitution at C-6, followed by reaction at C-2. bldpharm.com

Stereoselectivity is generally not a factor in these substitution reactions unless the incoming nucleophile is chiral. In such cases, the product would be a mixture of diastereomers unless a stereospecific synthesis method is employed. The purine ring itself is planar, and the substitution proceeds through an achiral intermediate. researchgate.net

Transformations of the Ester Moiety at C-8

The ethyl carboxylate group at the C-8 position offers another handle for chemical modification, allowing for the introduction of various functional groups.

Hydrolysis and Transesterification Reactions

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Hydrolysis: Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an aqueous or mixed aqueous/organic solvent system, saponifies the ester to yield the sodium salt of 2-chloro-9H-purine-8-carboxylic acid, which upon acidic workup gives the free carboxylic acid. nih.gov This carboxylic acid is a key intermediate for further modifications, such as amidation. nih.govtubitak.gov.tr

Transesterification: While less commonly reported for this specific molecule, transesterification is a standard reaction for esters. By heating the ethyl ester in a different alcohol (e.g., methanol (B129727) or propanol) with a catalytic amount of acid or base, the corresponding methyl or propyl ester could be formed.

Amidation and Reduction of the Carboxylate Group

The C-8 carboxylate group can be converted into amides or reduced to a hydroxymethyl group.

Amidation: The most common route to C-8 amides involves a two-step process: first, hydrolysis of the ethyl ester to the carboxylic acid, followed by an amide coupling reaction. The resulting 2-chloro-9H-purine-8-carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents. researchgate.net Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). researchgate.net This method is effective even for coupling with electron-deficient amines. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol, (2-chloro-9H-purin-8-yl)methanol. This transformation typically requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). It is important to note that such potent hydride reagents can potentially also reduce other functional groups on the purine ring, and reaction conditions must be carefully controlled.

The following table outlines transformations of the C-8 ester group.

| Transformation | Reagents | Intermediate/Product |

| Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | 2-Chloro-9H-purine-8-carboxylic acid |

| Amidation (via acid) | 1. Hydrolysis 2. Amine, EDC, HOBt | 2-Chloro-9H-purine-8-carboxamide derivative |

| Reduction | LiAlH₄ in THF | (2-Chloro-9H-purin-8-yl)methanol |

Modifications of the Purine Core at the N-9 Position

The proton at the N-9 position of the imidazole (B134444) part of the purine ring is acidic and can be removed by a base, allowing for alkylation or arylation. This is a crucial reaction for the synthesis of many biologically active purine derivatives, including nucleoside analogues.

Alkylation of the purine nitrogen is often plagued by a lack of regioselectivity, yielding a mixture of N-9 and N-7 substituted isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base used, and the solvent.

Commonly, the purine is first treated with a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile (B52724) to generate the purine anion. Subsequent addition of an alkyl halide (e.g., ethyl iodide) or another electrophile leads to the N-alkylated product. bldpharm.com In many cases, the N-9 isomer is the thermodynamically favored product and is formed in a higher proportion. For instance, alkylation of 2-amino-6-chloropurine (B14584) with alkyl halides in the presence of a base typically yields a mixture of N-9 and N-7 isomers, with the N-9 product predominating. Separation of these regioisomers can often be achieved by column chromatography or crystallization.

| Reagent | Base / Conditions | Major Product | Minor Product |

| Alkyl Halide (e.g., R-Br) | K₂CO₃ or NaH in DMF | Ethyl 2-chloro-9-alkyl-9H-purine-8-carboxylate | Ethyl 2-chloro-7-alkyl-7H-purine-8-carboxylate |

| Alcohol (e.g., R-OH) | DIAD, PPh₃ (Mitsunobu reaction) | Ethyl 2-chloro-9-alkyl-9H-purine-8-carboxylate | Ethyl 2-chloro-7-alkyl-7H-purine-8-carboxylate |

Alkylation and Arylation Strategies (e.g., Mitsunobu Reaction)

The alkylation of purine derivatives, including this compound, is a fundamental strategy for introducing a wide array of functional groups. The Mitsunobu reaction, a well-established method for the conversion of alcohols to various other functionalities, has been effectively applied to the N-alkylation of purines. clockss.orgorganic-chemistry.org This reaction typically involves an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool for stereospecific syntheses. organic-chemistry.org

In the context of purine chemistry, the Mitsunobu reaction offers a convenient, one-stage procedure for the synthesis of nucleoside analogs. clockss.org For instance, the reaction of 2-amino-6-chloropurine with various alcohols under Mitsunobu conditions has been shown to produce N9-substituted products in fair to good yields. clockss.org While direct examples with this compound are less commonly detailed, the principles are transferable. The reaction's success can be influenced by the solubility of the purine substrate in organic solvents like tetrahydrofuran (THF); however, it has been observed that sparingly soluble purines can gradually dissolve as the reaction progresses to afford the desired N9-alkylated products. clockss.org

Beyond the Mitsunobu reaction, traditional alkylation methods using alkyl halides in the presence of a base are also employed. However, these reactions can be complicated by the formation of mixtures of N-alkylated isomers. ub.edu The choice of base and solvent system is critical in directing the regioselectivity of the alkylation.

Arylation of purines can be achieved through several methods, including copper-mediated N-arylation with arylboronic acids. researchgate.net This approach has been shown to be highly effective for the synthesis of 9-arylpurines with complete regioselectivity. researchgate.net

Table 1: Examples of Alkylation and Arylation Reactions on Purine Scaffolds

| Reaction Type | Purine Substrate | Reagents | Product(s) | Key Observation | Reference(s) |

| Mitsunobu Reaction | 2-amino-6-chloropurine | Alcohol, PPh₃, DEAD | N9-alkylated purine | Convenient one-stage synthesis of nucleoside analogs. | clockss.org |

| Base-mediated Alkylation | 6-chloropurine (B14466) | Methyl iodide, DBU | Mixture of N7 and N9-methylated purines | Reaction can lead to a mixture of regioisomers. | ub.edu |

| Copper-mediated N-arylation | 6-chloropurine | Arylboronic acid, Cu(OAc)₂ | 9-Arylpurine | Highly regioselective for the N9 position. | researchgate.net |

Regioisomeric Control in N-Alkylation

A significant challenge in the alkylation of purines is controlling the regioselectivity, as reactions can occur at either the N7 or N9 position, and sometimes at other nitrogens as well. ub.edunih.gov Generally, the alkylation of purines leads to a mixture of N7 and N9-alkylated products, with the N9-isomer often being the major, thermodynamically more stable product. ub.edunih.gov

Several factors influence the N7/N9 regioselectivity, including the nature of the alkylating agent, the base, the solvent, and the substituents on the purine ring. For instance, reactions that proceed quickly, often with more reactive alkyl halides, tend to favor the formation of the N9-alkylpurine. ub.edu In contrast, slower reactions or those at higher temperatures may lead to an increased proportion of the N7-isomer. ub.edu

A strategic approach to achieve regiospecific N9 alkylation involves the introduction of a sterically demanding group at the C6 position of the purine. This substituent can effectively shield the N7 position from the approaching alkylating agent. nih.gov For example, the alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with ethyl iodide in the presence of sodium hydride resulted in the exclusive formation of the N9-ethylpurine derivative. nih.gov The coplanar orientation of the imidazole and purine rings positions a C-H bond of the imidazole ring over the N7 atom of the purine, sterically hindering its approach. nih.gov

Conversely, methods for the regioselective N7-alkylation have also been developed. One such method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.gov This approach has been successfully used to prepare 7-(tert-butyl)-6-chloropurine. nih.gov The differentiation between the N7 and N9 isomers can be reliably achieved using ¹³C NMR spectroscopy, where the chemical shift of the C5 carbon is a key indicator. For N9-alkylated 6-chloropurines, the C5 chemical shift is typically around 132 ppm, whereas for the N7 isomers, it is shielded and appears at a lower value of approximately 123 ppm. nih.gov

Table 2: Factors Influencing Regioselectivity in Purine N-Alkylation

| Factor | Influence on Regioselectivity | Example | Reference(s) |

| Reaction Kinetics | Faster reactions favor N9-alkylation. | Use of more reactive alkyl halides. | ub.edu |

| Steric Hindrance | Bulky C6-substituents can direct alkylation to the N9 position by shielding N7. | Alkylation of 6-(2-butylimidazol-1-yl)-2-chloropurine yields exclusively the N9-isomer. | nih.gov |

| Catalyst/Reagents | Lewis acids can promote N7-alkylation. | SnCl₄-catalyzed reaction of silylated purines with tert-alkyl halides. | nih.gov |

| NMR Spectroscopy | ¹³C chemical shift of C5 differentiates N7 and N9 isomers. | N9-isomer: ~132 ppm; N7-isomer: ~123 ppm for 6-chloropurines. | nih.gov |

Cross-Coupling Reactions at C-2 and C-8 Positions

The functionalization of the C2 and C8 positions of the purine ring through carbon-carbon bond-forming reactions significantly expands the molecular diversity of purine derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura and Stille Coupling Applications

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate, is a versatile method for creating C-C bonds. researchgate.netmdpi.com This reaction has been successfully applied to 2-, 6-, and 8-halopurines to introduce aryl and alkenyl substituents. researchgate.net For instance, the coupling of 9-benzyl-6-chloropurine and 2,6-dihalopurines with various boronic acids has been shown to proceed in good yields. researchgate.net The reaction conditions can be tailored to the electronic nature of the boronic acid, with anhydrous conditions in toluene (B28343) being preferable for electron-rich boronic acids, and aqueous DME being suitable for electron-poor arylboronic acids and alkenylboronic acids. researchgate.net

The Stille coupling reaction provides an alternative and complementary approach to the Suzuki-Miyaura reaction. wikipedia.orgnumberanalytics.comorganic-chemistry.org It utilizes organotin compounds (organostannanes) as the coupling partners for organic halides or pseudohalides. wikipedia.orgorganic-chemistry.org The Stille reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at a palladium center. numberanalytics.com While the toxicity of organotin reagents is a drawback, the Stille reaction remains a valuable tool in organic synthesis. organic-chemistry.org It has been employed in the synthesis of complex natural products and has applications in the preparation of substituted purines. numberanalytics.comresearchgate.net

Table 3: Comparison of Suzuki-Miyaura and Stille Coupling for Purine Functionalization

| Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Key Features | Reference(s) |

| Suzuki-Miyaura Coupling | Aryl- or Alkenylboronic acid/ester | Aryl- or Alkenyl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Tolerant of various functional groups, generally low toxicity of boron reagents. | researchgate.netmdpi.com |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Aryl- or Alkenyl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄) | Broad substrate scope, tolerant of sensitive functional groups, but tin reagents are toxic. | wikipedia.orgnumberanalytics.comorganic-chemistry.org |

Direct Arylation and Other Metal-Free Approaches

In recent years, there has been a growing interest in the development of more atom-economical and sustainable synthetic methods. Direct C-H arylation has emerged as a powerful strategy that avoids the need for pre-functionalized organometallic reagents. nih.gov Palladium-catalyzed direct C-H arylation has been successfully used to introduce aryl groups at the C8 position of purines. nih.gov For example, 6,8-diaryl- and 2,6,8-triaryl-9-isopropylpurines have been synthesized through a combination of Suzuki cross-coupling at the C6 (and C2) position(s) followed by a Pd-catalyzed C-H arylation at the C8 position with an aryl halide. nih.gov

Furthermore, metal-free approaches for the arylation of purines have been developed. preprints.orgcas.cnnih.govnih.gov One such method involves the direct arylation of halopurines with aromatic compounds facilitated by a combination of a Brønsted acid, such as triflic acid, and a fluoroalcohol. nih.gov This provides a complementary route to traditional metal-catalyzed reactions. Additionally, visible light-induced direct alkylation of the C8-H bond of purines with ethers has been demonstrated using an organic dye as a photocatalyst, offering a highly regioselective and atom-economical method for synthesizing 8-alkylpurine derivatives. rsc.org

A transition-metal-free method for the direct C-H cyanation of purines has also been reported. This process involves the activation of the purine with triflic anhydride, followed by nucleophilic cyanation, to afford 8-cyanated purine derivatives in good yields. mdpi.com This method is tolerant of various functional groups and demonstrates that direct functionalization of the purine core can be achieved without the use of transition metals. mdpi.com

Table 4: Modern and Metal-Free Functionalization Strategies for Purines

| Reaction Type | Position(s) Functionalized | Reagents/Conditions | Key Advantages | Reference(s) |

| Direct C-H Arylation | C8 | Pd catalyst, Aryl halide | Atom-economical, avoids pre-functionalization of the purine. | nih.gov |

| Brønsted Acid-Facilitated Arylation | C6 | Triflic acid, Fluoroalcohol, Aromatic compound | Metal-free, complementary to cross-coupling reactions. | nih.gov |

| Visible Light-Induced C-H Alkylation | C8 | Eosin Y (photocatalyst), Ether, t-BuOOH (oxidant) | Metal-free, high regioselectivity, atom-economical. | rsc.org |

| Direct C-H Cyanation | C8 | Triflic anhydride, TMSCN, Base | Transition-metal-free, good functional group tolerance. | mdpi.com |

Preclinical Biological Evaluation and Mechanistic Insights of Purine 8 Carboxylate Analogues

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The biological activity of purine (B94841) analogues is significantly influenced by the nature and position of substituents on the purine core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of compounds with desired biological profiles.

The C-2 position of the purine ring is a key site for modification, and substitutions at this position can profoundly impact biological activity. The introduction of a chlorine atom at the C-2 position, as seen in "Ethyl 2-chloro-9H-purine-8-carboxylate," is a common strategy in medicinal chemistry. Generally, a chloro group at C-2 can influence the electronic properties of the purine ring and its interactions with biological targets. For instance, in the context of adenosine (B11128) receptor ligands, a 2-chloro substitution on adenosine analogues has been shown to enhance affinity, particularly for the A1 and A3 subtypes. nih.gov

In a broader context, modifications at the C-2 position of purine derivatives have been explored to modulate activity against various targets. For example, the introduction of different substituents at this position can alter the selectivity of kinase inhibitors.

Table 1: Impact of C-2 Substitution on the Biological Activity of Purine Analogues

| C-2 Substituent | General Effect on Biological Activity | Reference |

| Chloro | Can enhance affinity for certain adenosine receptor subtypes. | nih.gov |

| Amino | Often a key feature for interaction with various enzymes and receptors. | nih.gov |

| Hydrogen | Serves as a baseline for comparing the effects of other substituents. | |

| Alkyl | Can influence lipophilicity and steric interactions with the binding pocket. |

This table presents generalized trends observed in studies of various purine analogues and may not be directly representative of "this compound".

The C-8 position of the purine ring is another critical site for substitution. The presence of a carboxylate moiety, such as the ethyl carboxylate in "this compound," can introduce a hydrogen bond acceptor and a potential point of interaction with target proteins. In some purine-based compounds, a carboxylate group at the C-8 position has been found to be important for activity. For example, in certain adenosine receptor agonists, a terminal carboxylate group can be a site for further derivatization to enhance binding affinity. nih.gov The esterification of this carboxylate, as in an ethyl ester, can modulate the compound's polarity and cell permeability.

The substituent at the N-9 position of the purine ring plays a significant role in determining the compound's conformation and, consequently, its biological activity. In "this compound," the N-9 position is unsubstituted (bearing a hydrogen atom). This lack of a bulky substituent can allow for different binding modes compared to N-9 substituted analogues. For many purine-based therapeutics, such as antiviral nucleoside analogues, the N-9 position is occupied by a ribose or deoxyribose sugar moiety, which is crucial for their mechanism of action. In other contexts, such as kinase inhibitors or receptor antagonists, various alkyl or aryl groups at the N-9 position are explored to optimize potency and selectivity. For instance, in a series of 9-ethyladenine (B1664709) derivatives, the ethyl group at the N-9 position served as a scaffold for developing adenosine receptor antagonists. nih.gov

Table 2: Influence of N-9 Substituents on Purine Analogue Bioactivity

| N-9 Substituent | General Effect on Bioactivity | Reference |

| Hydrogen | Allows for potential tautomerization and different binding interactions. | |

| Alkyl (e.g., Ethyl) | Can enhance lipophilicity and provide a scaffold for further modifications. | nih.gov |

| (Deoxy)ribose | Critical for activity of nucleoside analogues that target DNA/RNA polymerases or reverse transcriptases. |

This table illustrates general principles from studies on various purine analogues and may not directly apply to "this compound".

Identification of Preclinical Molecular Targets

Based on the chemical structure of "this compound," several potential molecular targets can be hypothesized. Purine analogues are known to interact with a wide range of enzymes and receptors.

Purine analogues are a well-established class of kinase inhibitors. caymanchem.com The purine scaffold can mimic the endogenous ATP molecule, allowing these compounds to bind to the ATP-binding site of kinases. The specific substitutions on the purine ring determine the selectivity and potency against different kinases. While no specific kinase inhibition data for "this compound" is publicly available, its structural features suggest it could be screened against a panel of kinases to identify potential targets. For example, various 6-chloropurine (B14466) derivatives have been synthesized and evaluated as potential kinase inhibitors. caymanchem.com

The purine salvage pathway is another potential area of interest. Enzymes in this pathway are responsible for recycling purine bases. Analogues of natural purines can interfere with this pathway, leading to cytotoxic effects, particularly in rapidly proliferating cells like cancer cells. However, there is no specific information available regarding the effect of "this compound" on these enzymes.

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are activated by adenosine. Purine derivatives are frequently designed as agonists or antagonists of these receptors. The substitutions at the C-2, C-8, and N-9 positions are all known to influence the affinity and selectivity for different adenosine receptor subtypes. nih.govnih.gov For example, 2-chloro substitution often favors A1 and A3 receptor affinity. nih.gov The ethyl carboxylate at C-8 could also play a role in receptor interaction. Without experimental data, the specific activity of "this compound" at adenosine receptors remains speculative.

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. Some small molecules, including purine-like structures, have been identified as modulators of TLR signaling. For instance, certain imidazoquinoline compounds, which share structural similarities with purines, are known TLR7/8 agonists. While there is no direct evidence, the purine scaffold of "this compound" makes it a candidate for investigation as a potential TLR modulator.

Anti-Proliferative Activity in Cellular Assays (Mechanism-Focused, not Clinical)

This compound belongs to the broader class of purine analogues, which are recognized for their potential as anti-proliferative agents. The purine scaffold is a "privileged structure" in medicinal chemistry, known for its role in forming molecules that are key to life, such as DNA and RNA, and for its ability to interact with a wide range of biological targets. mdpi.com Many substituted purine derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are crucial for the regulation of the cell cycle. mdpi.comnih.gov Inhibition of these kinases can halt cell proliferation, making them a viable target for cancer therapies. nih.govnih.gov

While direct mechanistic studies on this compound are not extensively detailed in the public domain, the anti-proliferative activity of closely related 9-ethyl-9H-purine derivatives has been evaluated against various cancer cell lines. nih.gov For instance, certain 2,6,9-trisubstituted purines have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.com Flow cytometry analysis of cells treated with these compounds confirmed their apoptosis-inducing capabilities. mdpi.com

Furthermore, new 6-chloropurine nucleosides have demonstrated the ability to induce not only apoptosis but also cell cycle arrest at the G2/M phase in several human cancer cell lines, including melanoma, lung, and ovarian carcinomas. researchgate.net The general mechanism for many purine-based anti-cancer agents involves their action as antimetabolites, which interfere with DNA replication and cell division, ultimately leading to cell death. nih.gov Some purine derivatives also function by inhibiting microtubule assembly, a critical process for cell division. mdpi.com

The anti-proliferative effect is not typically exerted by the core purine structure alone but is highly dependent on the substitutions at various positions of the purine ring. researchgate.net For example, studies on 9-ethylpurine derivatives revealed that specific substitutions, such as trifluoromethyl or isopropoxy groups, were crucial for significant activity against cervical, osteosarcoma, and ovarian cancer cell lines. nih.gov This highlights the importance of the specific chemical structure of this compound in determining its precise biological mechanism.

Computational Chemistry and Molecular Modeling in Lead Discovery

Computational methods are indispensable tools in modern drug discovery, providing insights that guide the synthesis and evaluation of new therapeutic agents. mdpi.comchemrxiv.org These techniques are used to understand the physical and chemical properties of molecules like this compound and to predict their interactions with biological targets.

Quantum Chemical Calculations for Tautomerism and Conformational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the structure and stability of molecules. nih.govacs.org A key aspect for purine derivatives is tautomerism—the ability of the molecule to exist in different structural forms (tautomers) that can interconvert. ias.ac.in The purine ring system can exist in several tautomeric forms, and their relative stability is highly sensitive to the molecular environment. nih.gov

For the general purine structure, the N9H tautomer is typically the most stable in the gas phase, while in an aqueous solution, a mixture of N7H and N9H tautomers dominates. nih.govias.ac.in These calculations are critical because the specific tautomeric form of a drug molecule can significantly affect its ability to bind to a target protein. ias.ac.in

Conformational analysis, another area informed by quantum calculations, determines the preferred three-dimensional shape of a molecule. nih.gov Purine derivatives possess flexibility, and understanding their low-energy conformations is essential for predicting binding modes. acs.orgmdpi.com For example, the orientation of the ethyl and carboxylate groups relative to the purine ring in this compound will dictate how it fits into a protein's binding site.

Ligand-Protein Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com For purine analogues that inhibit kinases, docking studies are used to visualize how these molecules fit into the ATP-binding pocket of the enzyme. nih.govnih.gov The results of docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

Following docking, binding energy calculations are often performed to estimate the strength of the ligand-protein interaction. chemrxiv.orgrsc.org Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy, which helps in ranking potential drug candidates. rsc.org The accuracy of these predictions is crucial for prioritizing which compounds to synthesize and test experimentally. chemrxiv.org For purine inhibitors of cyclin-dependent kinase 2 (CDK2), it has been shown that a limited number of amino acid residues contribute significantly to the binding, and dispersion energy is a predominant factor in the total stabilization energy. nih.gov

Below is an example of a data table that could be generated from docking and binding energy studies for a series of purine inhibitors.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |

| Inhibitor A | CDK2 | -9.5 | -10.2 | Leu83, Glu81, Phe80 |

| Inhibitor B | CDK2 | -8.7 | -9.1 | Leu83, Asp86 |

| Inhibitor C | CDK1 | -9.1 | -9.8 | Cys89, Val18 |

This table is illustrative and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors—such as electronic properties, hydrophobicity, or steric factors—that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.govtandfonline.com

For purine analogues, QSAR studies have been instrumental in designing potent CDK inhibitors, helping to improve their potency from the micromolar to the nanomolar range. nih.gov For instance, a QSAR study on purine derivatives as c-Src tyrosine kinase inhibitors identified descriptors like the number of hydrogen bond donors and specific electrotopological state indices as being important for inhibitory activity. researchgate.net Such models provide valuable insights that guide the modification of lead compounds to enhance their efficacy. mdpi.com

Molecular Dynamics Simulations to Understand Dynamic Interactions

While docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. nih.govmdpi.com MD simulations provide detailed insights into the conformational changes of both the protein and the ligand upon binding, the role of water molecules at the interface, and the stability of the complex. frontiersin.orgresearchgate.net

These simulations are computationally intensive but can reveal long-range allosteric effects and provide a more accurate estimation of binding free energies. nih.govacs.org For purine-based inhibitors, MD simulations can confirm the stability of the binding pose predicted by docking and elucidate the dynamic nature of the interactions within the protein's active site, which is crucial for understanding the mechanism of inhibition at an atomic level. mdpi.com

Advanced Applications in Chemical Research and Development

Utilization as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The purine (B94841) core is a privileged scaffold in drug discovery, appearing in numerous endogenous molecules and approved therapeutic agents. Ethyl 2-chloro-9H-purine-8-carboxylate serves as an important starting material for the elaboration of this core, allowing chemists to build molecular complexity and tune properties through targeted reactions. The presence of the chloro group at the C2 position is particularly significant, as it is susceptible to nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry.

Precursor to Complex Purine-Based Scaffolds

The reactivity of the C2-chloro substituent allows for the introduction of a wide array of functional groups, making this compound a key precursor for more complex, substituted purine structures. Researchers have demonstrated the synthesis of various 8-substituted-9H-purine derivatives from related chloro-purine precursors through one-pot condensation reactions. nih.gov This approach highlights the utility of a chloro-pyrimidine intermediate, a structural relative of the subject compound, in rapidly generating novel purine analogues. nih.gov

The synthesis of multi-substituted purines often begins with a chlorinated purine backbone. For example, studies have shown the development of 6,8,9-trisubstituted purine analogues starting from 4,6-dichloro-5-nitropyrimidine, which undergoes a multi-step process to yield the final complex purine derivatives. cornell.edu Similarly, the synthesis of purine-sulfonamide hybrids has been achieved through a single-step reaction treating a 6-chloro purine with a sulfonamide moiety. nih.gov These examples, while not starting from the exact title compound, illustrate the fundamental principle that the chloro-substituent acts as a linchpin for derivatization, enabling the construction of intricate, poly-functionalized purine scaffolds with potential applications in areas like oncology. cornell.edunih.gov

Incorporation into Diverse Chemical Libraries for Screening

In modern drug discovery, the generation of chemical libraries containing diverse but related molecules is essential for high-throughput screening campaigns. This compound is an ideal building block for such libraries. Its commercial availability from chemical suppliers facilitates its broad use in synthetic campaigns. researchgate.netsigmaaldrich.com

The dual reactivity—at the C2-chloro position and the C8-ester—allows for combinatorial derivatization. A series of nucleophiles can be introduced at the C2 position, while the C8-ester can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a library of amines or alcohols. This strategy enables the rapid production of a large number of distinct purine analogues. Research efforts focused on developing novel therapeutics, such as A2AAR antagonists for treating fibrosis or anticancer agents, often involve the synthesis of a series of purine derivatives to explore structure-activity relationships (SAR). cornell.edunih.govuni.lu The use of versatile precursors like this compound is implicit in these efforts to efficiently generate the required chemical diversity for biological screening.

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable tools for interrogating biological systems, enabling the visualization, identification, and functional characterization of proteins and other biomolecules. The purine scaffold of this compound can be adapted to create such probes.

Fluorescently Labeled Purine Analogs

Fluorescent probes are molecules that can report on their local environment or binding events through changes in their light-emitting properties. Purine analogues have been successfully converted into fluorescent probes to study biological targets like Heat Shock Protein 90 (Hsp90). cornell.eduresearchwithrowan.com The general strategy involves conjugating a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC) or a nitrobenzooxadiazole (NBD) dye, to the purine scaffold. cornell.edu

While specific examples starting with this compound are not detailed in the reviewed literature, its structure is well-suited for this application. The C2-chloro group can be displaced by a nucleophilic linker, which in turn can be attached to a fluorophore. This would allow the purine moiety to act as a recognition element for a target protein, while the attached dye provides the fluorescent signal. Researchers have successfully synthesized bright fluorescent purine analogues by modifying the purine core, demonstrating that these molecules can serve as environment-sensitive probes. nih.govresearchgate.net

Photoaffinity Labels

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules within a complex biological sample. escholarship.org This method involves a small molecule probe equipped with a photoreactive group, such as an aryl azide (B81097) or a diazirine. escholarship.orgresearchgate.net Upon photoactivation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to any nearby interacting proteins, allowing for their subsequent identification.

The purine transport system in yeast has been successfully studied using a photoaffinity label based on a purine structure, specifically 8-Azido[2-3H]adenine. nih.gov This demonstrates the viability of using purine analogues as scaffolds for PAL probes. This compound represents a suitable starting point for creating novel photoaffinity labels. The C2-chloro position could be synthetically modified to introduce a photoreactive moiety, such as an azido (B1232118) group, through a nucleophilic substitution reaction. Such a probe would be invaluable for identifying and characterizing previously unknown purine-binding proteins or for mapping the binding site of a known interaction.

Role in the Design of Enzyme Inhibitors and Receptor Modulators (Preclinical)

The most significant application of this compound in research is as a scaffold for the design and synthesis of preclinical candidates for enzyme inhibitors and receptor modulators. The purine core mimics endogenous nucleosides, allowing it to interact with a wide range of biological targets. The introduction of a chlorine atom at the C2 position is a known strategy to block metabolic degradation by enzymes like adenosine (B11128) deaminase, thereby increasing the biological lifetime of the compound. nih.gov

The versatility of the 2-chloro-purine scaffold allows for the development of inhibitors and modulators for diverse target classes. By modifying the groups at the C2, C8, and N9 positions, researchers can fine-tune the potency and selectivity of the resulting compounds. Preclinical studies have shown that substituted purine derivatives are effective modulators of various targets. For instance, a series of 2,6,9-trisubstituted purine derivatives were designed as A2A adenosine receptor (A2AAR) antagonists for potential use as antifibrotic agents. uni.lu In another study, a novel, potent, and selective cannabinoid type 1 (CB1) receptor antagonist was discovered based on a 9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl scaffold. nih.gov These examples underscore the importance of the substituted purine core in developing new receptor modulators.

The following table summarizes selected research findings on purine derivatives in the context of preclinical inhibitor and modulator design.

| Compound Class/Derivative | Target | Research Finding |

| 2,6,9-trisubstituted purine derivatives | Adenosine A2A Receptor (A2AAR) | Identified a potent A2AAR antagonist with antifibrotic properties, acting via the cAMP/PKA/CREB pathway. uni.lu |

| 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide | Cannabinoid Type 1 (CB1) Receptor | Discovered a novel, potent, and selective CB1 receptor antagonist (CP-945,598) with subnanomolar potency. nih.gov |

| 6,8,9-trisubstituted purine analogues | Human Cancer Cells (Huh7, HCT116, MCF7) | Synthesized novel purine derivatives with significant cytotoxic activity against liver, colon, and breast cancer cell lines. cornell.edu |

| 2-chloropurine arabinosides with C6 amino acid amides | Human Acute Myeloid Leukemia Cells (U937) | The introduction of a C2-chloro group conferred resistance to adenosine deaminase; a serine derivative showed notable antiproliferative activity. nih.gov |

These findings highlight the strategic value of the 2-chloro-purine skeleton. The ability to systematically alter the substituents allows for the optimization of interactions with specific biological targets, leading to the development of highly selective preclinical candidates for a range of diseases.

Analytical Methodologies for Characterization and Monitoring in Academic Research

Chromatographic Techniques for Separation and Purity Assessmentmdpi.comaber.ac.uk

Chromatography is an indispensable tool for separating individual components from a complex mixture. youtube.com For a compound such as Ethyl 2-chloro-9H-purine-8-carboxylate, chromatographic methods are fundamental for isolating the target molecule from starting materials, by-products, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)nih.govnih.govnih.goveag.com

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analysis of purine (B94841) derivatives. aber.ac.uk These methods offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. youtube.com UHPLC, which utilizes columns with smaller particle sizes (typically under 2 µm), provides faster analysis times and greater separation efficiency compared to traditional HPLC. eag.com

In the context of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of purine compounds is typically achieved by gradient elution, where the composition of the mobile phase is altered during the run to effectively elute compounds with varying polarities. researchgate.net Mobile phases often consist of aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffers) and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.net The pH of the mobile phase is a critical parameter that influences the retention behavior of ionizable compounds like purines. researchgate.net Detection is most commonly performed using a UV detector, as the purine ring system exhibits strong absorbance at specific wavelengths, typically around 254 nm. researchgate.netnih.gov

Ion-pair chromatography is another HPLC variation used for highly polar or charged purine derivatives, where an ion-pairing reagent is added to the mobile phase to enhance retention on a reversed-phase column. nih.govnih.gov UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a method of choice for comprehensive metabolite profiling, offering enhanced specificity and the ability to quantify numerous purine metabolites in a single run. nih.govchromatographyonline.comchromatographyonline.com

Table 1: Representative HPLC/UHPLC Parameters for Purine Derivative Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-phase (e.g., C18, PEEK) researchgate.netcreative-proteomics.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | A: Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.6-7) researchgate.netcreative-proteomics.com B: Organic Solvent (e.g., Acetonitrile, Methanol) researchgate.net | Elutes compounds from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. researchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min | Influences analysis time and separation resolution. |

| Column Temp. | 30 - 40 °C researchgate.net | Affects retention times and peak shape. |

| Detection | UV/Vis (typically 254 nm) or Mass Spectrometry (MS) researchgate.netnih.gov | Detects and quantifies the separated compounds. |

Gas Chromatography (GC) (if applicable for derivatives)researchgate.net

Gas Chromatography (GC) is a powerful separation technique, but its application is limited to thermally stable and volatile compounds. nih.govsigmaaldrich.com Purine derivatives, including this compound, are generally non-volatile due to their polarity and hydrogen-bonding capabilities. Therefore, direct analysis by GC is not feasible.

However, GC can be employed for the analysis of purines after a chemical derivatization step to increase their volatility. nih.gov Silylation is a common derivatization technique where active hydrogens (on -NH and -OH groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. researchgate.net Another approach is alkylation, for instance, using ethyl chloroformate. researchgate.net These derivatization methods create less polar and more volatile molecules that can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net This approach is particularly useful for identifying and quantifying purine bases in complex mixtures after hydrolysis. researchgate.netnih.gov

Chiral Chromatography for Enantiomeric Purity

While this compound itself is not chiral, many of its derivatives, especially those resulting from reactions involving the introduction of a stereocenter (e.g., alkylation with a chiral side chain or glycosylation), may exist as enantiomers or diastereomers. For these chiral derivatives, assessing enantiomeric purity is crucial, particularly in medicinal chemistry research where different enantiomers can exhibit vastly different biological activities.

Chiral chromatography, a specialized form of HPLC, is the primary method for separating enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. mdpi.com The choice of mobile phase, typically a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. mdpi.com Alternatively, chiral additives can be included in the mobile phase for use with a standard achiral column. documentsdelivered.comresearchgate.net

Advanced Spectroscopic Methods for Structural Elucidation of Reaction Productsnih.govnih.gov

Following synthesis and purification, spectroscopic methods are essential for unequivocally confirming the chemical structure of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a purine derivative, ¹H and ¹³C NMR are fundamental techniques.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet), and a signal for the N-H proton of the purine ring, which is often broad and may exchange with deuterium (B1214612) in solvents like DMSO-d₆. chemicalbook.com The exact chemical shift of the N-H proton can help distinguish between N9-H and N7-H tautomers.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other (e.g., within the ethyl group), while HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of all ¹H and ¹³C signals. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Purine Scaffold

| Position | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | ~152 |

| C4 | - | ~155 |

| C5 | - | ~120 |

| C6 | ~9.0 | ~145 |

| C8 | ~8.7 | ~148 |

| N9-H | ~13.5 (in DMSO) | - |

Note: Values are approximate for the unsubstituted purine core and will vary significantly based on substitution. chemicalbook.comchemicalbook.comorganicchemistrydata.org

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysisnih.govnih.govnih.gov

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

Mass Spectrometry (MS): When coupled with a chromatographic inlet like HPLC or UHPLC (LC-MS), it provides molecular weight information for each separated component. creative-proteomics.comnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like purine derivatives, which typically produces a protonated molecule [M+H]⁺ in positive ion mode. nih.gov

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to four or five decimal places). This accuracy allows for the determination of the elemental composition of the molecule, which is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other potential isomers or by-products. mdpi.com

Tandem Mass Spectrometry (MS/MS): Involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown reaction products. chimia.chnih.gov For this compound, characteristic losses would include the ethyl group, the carboxyl group, and cleavages of the purine ring itself.

Table 3: Common Fragmentation Pathways for Purine Derivatives in MS/MS

| Precursor Ion | Fragmentation Pathway | Resulting Fragment |

|---|---|---|

| [M+H]⁺ | Loss of substituent from purine ring | Purine core fragment |

| [M+H]⁺ | Cleavage of the pyrimidine (B1678525) ring | Imidazole (B134444) ring fragment |

| [M+H]⁺ | Cleavage of the imidazole ring | Pyrimidine ring fragment |

| [M+H]⁺ | Loss of small neutral molecules (e.g., HCN, NH₃) | Stable fragment ions |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of organic compounds. By measuring the absorption of infrared radiation by a sample, specific vibrational modes of functional groups can be identified. For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural features.

Predicted Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (in purine ring) | Stretching | 3400-3200 | Medium |

| C-H (aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C-H (aliphatic in ethyl group) | Stretching | 2980-2850 | Medium |

| C=O (ester) | Stretching | 1730-1715 | Strong |

| C=N and C=C (purine ring) | Stretching | 1620-1450 | Medium-Strong |

| C-O (ester) | Stretching | 1300-1200 | Strong |

| C-Cl | Stretching | 800-600 | Medium-Strong |

These predicted values serve as a guideline for researchers in confirming the identity of the synthesized compound. The presence of a strong absorption band around 1720 cm⁻¹ is particularly indicative of the carboxylate ester group, while the bands in the 1620-1450 cm⁻¹ region confirm the purine ring system. The N-H stretching frequency can also provide information about hydrogen bonding within the crystal lattice.

Emerging Research Directions and Future Prospects for Ethyl 2 Chloro 9h Purine 8 Carboxylate

Exploration of Unexplored Synthetic Pathways and Novel Reagents

The synthesis of purine (B94841) derivatives is a well-established field, yet the quest for more efficient, versatile, and environmentally benign methodologies is perpetual. Future research concerning ethyl 2-chloro-9H-purine-8-carboxylate is likely to focus on novel synthetic strategies that offer improved yields, scalability, and access to a wider diversity of structural analogs.